molecular formula C8H13Cl2N3S B1396449 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride CAS No. 1255306-05-8

1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride

Cat. No. B1396449
CAS RN: 1255306-05-8
M. Wt: 254.18 g/mol
InChI Key: IZAHNTMLBZDQBO-UHFFFAOYSA-N
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Description

“1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride” is a chemical compound with the linear formula C8H12N3Cl1S1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound has a linear formula of C8H12N3Cl1S1 . The InChI key is KNHYJRCXKDHSDD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . It has a linear formula of C8H12N3Cl1S1 . The InChI key is KNHYJRCXKDHSDD-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Activity

1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride and its derivatives have been explored for their antimicrobial activities. Shankerrao et al. (2017) synthesized a series of imidazo[2,1-b]thiazole derivatives and tested them for antimicrobial properties, finding some compounds exhibiting promising results (Shankerrao, Bodke, & Santoshkumar, 2017).

Synthesis Methods

Mahdavi et al. (2012) described a one-pot, four-component synthesis method for novel imidazo[2,1-b]thiazol-5-amine derivatives. This method demonstrates the versatility in synthesizing various derivatives of imidazo[2,1-b]thiazol-6-yl compounds (Mahdavi et al., 2012).

Potential as COX-2 Inhibitors

A study by Shahrasbi et al. (2018) involved synthesizing imidazo[2,1-b]thiazole analogs and evaluating them as selective COX-2 inhibitors. This research highlights the potential therapeutic applications of these compounds in inhibiting COX-2, an enzyme involved in inflammation and pain (Shahrasbi et al., 2018).

Anticancer Properties

The potential of imidazo[2,1-b]thiazole derivatives in cancer treatment has been investigated. Hussein and Al-lami (2022) synthesized new Mannich bases containing an imidazo(2, 1-B) thiazole moiety and assessed their anticancer and antioxidant activities. Some derivatives showed notable anti-cancer activity (Hussein & Al-lami, 2022).

Chemical Reactions and Synthesis

Ali et al. (1974) detailed reactions with imidazo[2,1‐b]thiazol-3‐ones, exploring the chemical properties and potential applications in synthesizing various derivatives (Ali, Abou-State, & Ibrahim, 1974).

Safety and Hazards

The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 . The safety information includes hazard statements H317 - H319 and precautionary statements P261 - P280 - P280 - P302 + P352 - P305 + P351 + P338 - P333 + P313 .

Future Directions

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of this compound could involve further exploration of its potential biological activities and applications in drug development .

Mechanism of Action

    Target of action

    The imidazo[2,1-b]thiazole ring system, which is present in this compound, suggests potential for targeting specific enzymes or receptors due to the prevalence of this moiety in various bioactive molecules .

    Biochemical pathways

    The affected pathways would depend on the specific targets of the compound. Imidazole-containing compounds have been found to impact a wide range of biochemical pathways due to their broad range of chemical and biological properties .

properties

IUPAC Name

1-imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.2ClH/c1-2-6(9)7-5-11-3-4-12-8(11)10-7;;/h3-6H,2,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAHNTMLBZDQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN2C=CSC2=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride
Reactant of Route 2
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride
Reactant of Route 3
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride
Reactant of Route 4
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride
Reactant of Route 5
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride
Reactant of Route 6
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride

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